molecular formula C8H12O2 B12987414 7-Oxaspiro[3.5]nonan-5-one

7-Oxaspiro[3.5]nonan-5-one

Cat. No.: B12987414
M. Wt: 140.18 g/mol
InChI Key: XKCYEOLFZIZQSA-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Systems in Organic Chemistry

Spiro compounds are a distinctive class of organic molecules characterized by a unique structural feature: at least two molecular rings are linked by a single, common atom known as the spiroatom. wikipedia.orgcambridgescholars.comvedantu.com This single-atom connection distinguishes them from other bicyclic systems, such as fused rings which share two adjacent atoms, and bridged rings which share two non-adjacent atoms. handwiki.org The spiroatom is typically a quaternary carbon atom, but can also be other elements like nitrogen, silicon, or boron. wikipedia.orgnumberanalytics.comnumberanalytics.com

The rings connected at the spiro center can be identical or different in size and composition. numberanalytics.comchemeurope.com They may be carbocyclic, containing only carbon atoms, or heterocyclic, incorporating one or more heteroatoms like oxygen, nitrogen, or sulfur. wikipedia.orgcambridgescholars.com This structural arrangement forces the rings into a twisted or perpendicular orientation relative to each other. cambridgescholars.comrsc.org This inherent three-dimensionality is a hallmark of spirocyclic architecture. chemenu.com The nomenclature for these compounds, first proposed by Adolf von Baeyer in 1900, uses the prefix "spiro" followed by brackets containing the number of atoms in each ring, excluding the spiroatom, starting with the smaller ring. chemeurope.com

The rigid, three-dimensional structure of spiro compounds is of significant interest in various fields of chemical design, including medicinal chemistry and materials science. numberanalytics.commdpi.com This defined spatial arrangement can lead to novel molecular properties and functionalities. chemenu.com

Key advantages of the spirocyclic framework include:

Three-Dimensionality: The spiro junction creates a dense, rigid scaffold that allows for the precise positioning of functional groups in three-dimensional space, which is a departure from the often flat structures of many aromatic compounds. rsc.orgnih.gov

Novel Chemical Space: Spirocycles provide access to underexplored areas of chemical space, offering opportunities for the development of new molecular entities with unique properties. rsc.org

Physicochemical Properties: The introduction of a spiro center can improve physicochemical properties such as solubility and metabolic stability when compared to analogous monocyclic structures. cambridgescholars.comrsc.org

Materials Science: In materials science, the spiro concept is used to create molecules with high morphological stability and suppressed intermolecular interactions, which is beneficial for applications in organic optoelectronics. acs.org The perpendicular arrangement of the molecular components can prevent crystallization and enhance solubility. cambridgescholars.comacs.org

The unique stereochemical properties of spiro compounds, which can exhibit chirality even without a traditional asymmetric carbon, further contribute to their importance in the design of complex molecules. numberanalytics.comchemeurope.com

Specific Focus on Oxaspiro[3.5]nonane Frameworks

7-Oxaspiro[3.5]nonan-5-one is a specific heterocyclic spiro compound. Its structure is defined by the spiro[3.5]nonane framework, which consists of a four-membered ring and a six-membered ring sharing a single carbon atom. asianscientist.com The "7-oxa" prefix indicates the presence of an oxygen atom at the 7th position of the nonane (B91170) skeleton, and the "-5-one" suffix denotes a ketone functional group at the 5th position.

The core structure consists of a cyclobutane (B1203170) ring fused to a tetrahydropyran (B127337) ring at the spiro center. The ketone group is part of the cyclobutane ring, while the ether linkage is part of the six-membered ring. This arrangement creates a rigid, three-dimensional molecule with distinct regions of functionality.

Below is a table summarizing the key chemical identifiers for this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
Canonical SMILES C1CC(C1=O)C2(CCO2)

Data sourced from publicly available chemical databases.

This compound belongs to the larger family of Spiro[3.5]nonanes . This family includes compounds where a cyclobutane ring and a cyclohexane (B81311) ring are joined by a spiro center. doubtnut.com Variations within this family can include different substituents and functional groups on either ring, such as diones (e.g., Spiro[3.5]nonane-1,3-dione or Spiro[3.5]nonane-6,8-dione). nih.govuni.lu The parent hydrocarbon is simply Spiro[3.5]nonane. chemspider.com

Within the spiro[3.5]nonane family, this compound is further classified as an Oxaspiro compound due to the presence of the oxygen atom in one of the rings, making it a heterocyclic system. wikipedia.org The position of the oxygen atom and other functional groups distinguishes it from its isomers, such as 5-Oxaspiro[3.5]nonan-1-one cymitquimica.com or 1-oxaspiro[3.5]nonane. chemicalbook.com Other related compounds in this family include derivatives like 7-Oxaspiro[3.5]nonan-2-amine and 7-Oxaspiro[3.5]nonan-1-ol, which feature different functional groups on the spirocyclic framework. vulcanchem.com The specific placement of the ether oxygen and the ketone group in this compound dictates its unique chemical reactivity and properties compared to its structural relatives. vulcanchem.com The study of such families of compounds is crucial for understanding structure-activity relationships in chemical and biological research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

7-oxaspiro[3.5]nonan-9-one

InChI

InChI=1S/C8H12O2/c9-7-6-10-5-4-8(7)2-1-3-8/h1-6H2

InChI Key

XKCYEOLFZIZQSA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCOCC2=O

Origin of Product

United States

Synthetic Strategies for 7 Oxaspiro 3.5 Nonan 5 One and Its Derivatives

Foundational Synthetic Approaches to Spirocyclic Ketones

The construction of spirocyclic systems is a well-established field in organic synthesis, with a variety of methods developed to create the characteristic quaternary spiro-carbon center. These approaches can be broadly categorized into multi-step syntheses and cyclization reactions.

Multi-Step Synthesis of Spiro Ring Systems

Multi-step sequences are a common strategy for assembling complex molecular architectures like spirocycles. These approaches often involve the sequential formation of the two rings around a central carbon atom. A typical strategy begins with a pre-existing cyclic structure, to which a side chain is appended. This side chain is then manipulated through a series of reactions to form the second ring.

For the synthesis of spiro[3.5]nonane systems, a common starting point is a cyclohexane (B81311) derivative. A classic example involves the use of a Dieckmann condensation, an intramolecular reaction of a diester with a base to form a β-keto ester. For instance, a suitably substituted cyclohexane bearing two ester functionalities at the 1-position can be induced to cyclize, forming the five-membered ring of a spiro[4.5]decane system. While not directly forming the oxaspiro[3.5]nonane structure, this foundational approach highlights the principle of building one ring onto another.

Another multi-step approach involves the use of protecting groups and a sequence of alkylation and cyclization steps. For example, starting from a cyclic ketone, a side chain can be introduced, which is then functionalized to contain a nucleophilic and an electrophilic center, leading to the formation of the second ring upon intramolecular reaction.

Cyclization Reactions in Spirocyclic Construction

Cyclization reactions offer a more convergent and often more efficient route to spirocyclic ketones. These reactions can involve the formation of one or both rings in a single or a few steps. Intramolecular reactions are particularly powerful in this regard, as they leverage the proximity of reactive groups within a single molecule to favor the formation of the desired cyclic structure.

A prominent example of a cyclization reaction used in spirocycle synthesis is the intramolecular Michael addition. In this reaction, a nucleophile within a molecule adds to an α,β-unsaturated carbonyl system in the same molecule, leading to the formation of a new ring. This strategy has been successfully employed to construct complex dispirocyclic skeletons under mild, transition-metal-free conditions. The regioselectivity of the cyclization is a critical factor and can often be controlled by the choice of base and reaction conditions.

The following table provides a summary of foundational synthetic approaches to spirocyclic ketones.

Synthetic ApproachDescriptionKey Features
Multi-Step Synthesis Sequential formation of the two rings around a central carbon atom.Often involves protection/deprotection steps, alkylations, and a final ring-closing reaction.
Dieckmann Condensation Intramolecular reaction of a diester with a base to form a β-keto ester.A classic method for forming five- and six-membered rings.
Intramolecular Michael Addition Nucleophilic addition to an α,β-unsaturated carbonyl system within the same molecule.Efficient for ring formation and can be highly stereoselective.

Specific Reaction Pathways for Oxaspiro[3.5]nonanone Synthesis

While foundational methods provide a general framework, the synthesis of a specific target like 7-Oxaspiro[3.5]nonan-5-one requires more tailored approaches. Acid-catalyzed cyclizations and rearrangements are particularly relevant for the construction of the oxaspirocyclic core.

Acid-Catalyzed Cyclization and Rearrangements

Acid catalysis plays a crucial role in promoting a variety of cyclization and rearrangement reactions that can lead to the formation of spirocyclic ketones. These reactions often proceed through carbocationic intermediates, which can undergo subsequent ring closure or skeletal reorganization.

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones from divinyl ketones. While typically forming five-membered rings, variations of this reaction can be adapted for the synthesis of spirocyclic systems. The reaction is an acid-catalyzed 4π-electrocyclization of a pentadienyl cation. The stereochemical outcome of the reaction is governed by the principles of orbital symmetry, specifically a conrotatory ring closure.

Although direct application to this compound is not extensively documented, the Nazarov reaction has been successfully employed in the stereoselective synthesis of other spirocyclic ketones. For instance, functionalized 6-(1-ethoxy-1,3-butadienyl)dihydropyran derivatives have been shown to undergo a Nazarov electrocyclic reaction under mild acidic conditions to yield spirocyclic ketones. The stereoselectivity of this process is highly dependent on the substitution pattern of the starting material.

Pinacol and semi-pinacol rearrangements are classic acid-catalyzed reactions that involve the 1,2-migration of a group to an adjacent carbocation center, often leading to a change in the carbon skeleton. These rearrangements can be ingeniously applied to the synthesis of spirocycles. For example, the acid-catalyzed rearrangement of a 1,2-diol where one of the hydroxyl groups is on a ring and the other is on an adjacent side chain can lead to ring expansion or contraction, potentially forming a spirocyclic ketone.

A related strategy involves the rearrangement of cyclopropyl (B3062369) alcohols. The acid-catalyzed opening of a cyclopropyl ring can generate a carbocation that is susceptible to intramolecular attack by a suitably positioned nucleophile, such as a hydroxyl group, to form a cyclic ether. This approach could be envisioned for the synthesis of the 7-oxaspiro[3.5]nonane core, starting from a cyclohexanone (B45756) derivative bearing a cyclopropyl alcohol moiety.

The table below summarizes specific reaction pathways for oxaspiro[3.5]nonanone synthesis.

Reaction PathwayDescriptionKey Features
Nazarov Reaction Acid-catalyzed 4π-electrocyclization of a divinyl ketone to a cyclopentenone.Can be adapted for spirocycle synthesis; stereochemistry is controlled by conrotatory ring closure.
Pinacol-Like Rearrangements Acid-catalyzed 1,2-migration of a group to a carbocation, often from a 1,2-diol.Can lead to ring expansion or contraction to form spirocyclic ketones.
Cyclopropyl Alcohol Rearrangements Acid-catalyzed opening of a cyclopropyl ring to a carbocation, followed by intramolecular nucleophilic attack.A potential route to form the oxaspirocyclic core.
Photochemical Rearrangements (e.g., Oxygen-to-Carbon Shift)

Photochemical rearrangements represent a powerful tool in organic synthesis for constructing complex molecular architectures. One notable example applicable to the synthesis of cyclic ketones is the oxa-di-π-methane rearrangement. This reaction involves the photochemical transformation of a β,γ-unsaturated ketone into a saturated α-cyclopropyl ketone. iupac.org The process is typically a triplet-sensitized sigmatropic 1,2-acyl shift. researchgate.net

This strategy has been successfully employed to create intricate polycyclic systems. rsc.orgrsc.org For instance, sensitized irradiation of specific tricyclo[5.2.2.0]undecenones leads to the formation of tetracyclic ketones, which serve as precursors to propellane systems. rsc.org While a direct oxygen-to-carbon shift in the context of forming this compound is not explicitly detailed in the provided research, the principles of photochemical rearrangements are pertinent. A related concept involves the photochemical migration of oxygen atoms into carbon-carbon single bonds, a process mediated by copper(II) salts that induces homolytic cleavage of C-C bonds adjacent to alcohols, leading to ring expansion and oxygen-atom insertion. researchgate.netchemrxiv.org This highlights the potential of photochemical methods to manipulate ring structures and incorporate heteroatoms in novel ways.

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of cyclic and spirocyclic synthesis, allowing for the rapid construction of ring systems with high degrees of stereochemical control.

A direct route to the core structure of this compound derivatives involves the photo-induced cycloaddition of p-quinones with ketenimines. rsc.org This reaction yields 1:1 adducts, including 2-imino-1-oxaspiro[3.5]nona-5,8-dien-7-ones, in moderate yields. These spirocyclic compounds are notable for being close structural analogs of the target molecule. The reaction proceeds via the photochemical excitation of the quinone, followed by cycloaddition to the C=C bond of the ketenimine. rsc.org

The table below summarizes the adducts formed from the photolysis of p-benzoquinone and various ketenimines.

Ketenimine Substituents (R¹, R²)Adduct Formed
R¹=Ph, R²=Ph2-Imino-1-oxaspiro[3.5]nona-5,8-dien-7-one
R¹=Me, R²=Ph2-Imino-1-oxaspiro[3.5]nona-5,8-dien-7-one
R¹=p-tolyl, R²=p-tolyl2-Imino-1-oxaspiro[3.5]nona-5,8-dien-7-one

Data sourced from research on photocycloadditions of p-quinones to ketenimines. rsc.org

These spiro-dienones can undergo subsequent Lewis-acid catalyzed rearrangement to form 2,3-dihydro-5-hydroxybenzofuran-2-imines. rsc.org

The [3+2] dipolar cycloaddition is another effective method for constructing five-membered heterocyclic rings, which can be part of a spirocyclic system. Nitrile oxides are common 1,3-dipoles used in these reactions, readily reacting with dipolarophiles like alkenes and alkynes to form isoxazolines and isoxazoles, respectively. youtube.comnih.gov This reaction typically proceeds with high regioselectivity. researchgate.netmaynoothuniversity.ie

This strategy has been applied to synthesize spiro-compounds where two heterocyclic rings are joined at a single carbon atom. For example, the reaction of in-situ generated nitrile oxides with exocyclic C=N bonds of 5-iminohydantoins yields novel hydantoin/1,2,4-oxadiazoline spiro-compounds. While not a direct synthesis of the this compound skeleton, this demonstrates the principle of using [3+2] cycloadditions to create oxaspiranes.

Amide Bond Formation for Functionalized Spirocycles

The introduction of an amide functional group is crucial for modifying the properties of spirocycles for various applications. Amide bond formation can be achieved either by building the spirocycle from amide-containing precursors or by functionalizing a pre-existing spirocyclic core.

Recent advancements have led to efficient one-pot reactions for N-acylation of less reactive nitrogen-containing heterocyclic compounds using a catalyst and di-tert-butyl dicarbonate, a method that avoids heat and special equipment. asiaresearchnews.com In some unique cases, amide bond formation can even be induced during crystallization to create a boron-centered spirocyclic system. bond.edu.auresearchgate.net These methods could be adapted to introduce amide functionality to derivatives of this compound containing a nitrogen atom, thereby producing functionalized spirocycles.

Olefin Metathesis Approaches (e.g., Grubbs Metathesis)

Olefin metathesis, particularly Ring-Closing Metathesis (RCM), has emerged as a powerful and versatile tool for the synthesis of cyclic and spirocyclic compounds. wikipedia.org This method utilizes ruthenium-based catalysts, such as Grubbs catalysts, which are known for their tolerance to a wide range of functional groups. researchgate.netumicore.combeilstein-journals.org The driving force for the reaction is often the formation of volatile ethylene (B1197577) gas, which shifts the equilibrium toward the desired cyclic product. organic-chemistry.org

The synthesis of spirocycles via RCM involves a di-alkene substrate where both olefinic groups are tethered to a single quaternary carbon. Upon exposure to a Grubbs catalyst, an intramolecular metathesis reaction occurs, forming the new ring. researchgate.netutc.edu This strategy has been successfully used to synthesize a variety of spirocycles, including spiro-oxindoles and spiro-pyridopyridine analogues. nih.govsciforum.net

The table below presents examples of spirocyclic systems synthesized using Grubbs catalyst-mediated RCM.

Di-alkene PrecursorCatalystProduct
3,3-diallyl oxindoleGrubbs' Catalyst I3,3'-spiro pentacyclo-oxindole
N-allyl-N-(2-allyl-2-cyanocyclohexyl)amineGrubbs' Catalyst ISpiro[cyclohexane-1,3'-pyrrolidine]
Diethyl diallylmalonateGrubbs' Catalyst IDiethyl spiro[2.4]hept-5-ene-5,5-dicarboxylate

Data adapted from studies on spirocycle synthesis via metathesis. researchgate.netsciforum.net

Optimizing reaction conditions, such as temperature, catalyst loading, and the use of additives like phenol, can be crucial to maximize the yield of the desired RCM product and suppress side reactions like isomerization. nih.gov

Organometallic Reagent Additions (e.g., Cerioalkoxides to Lactones)

The addition of organometallic reagents to lactones provides a classic and effective route to spiroketals, which are structurally related to oxaspirocycles. Organocerium reagents, prepared from organolithiums and anhydrous cerium(III) chloride, are particularly useful as they exhibit high nucleophilicity with reduced basicity, minimizing side reactions. researchgate.net

The general strategy involves the addition of a bifunctional organometallic reagent, or two equivalents of a simpler reagent, to a lactone. This opens the lactone ring to form a dihydroxy ketone intermediate, which then undergoes spontaneous or acid-catalyzed intramolecular cyclization (ketalization) to yield the thermodynamically stable spiroketal. nih.gov Specifically, the reaction of lactones with γ-cerioalkoxides has been shown to be a diastereoselective method for synthesizing spiroacetals. researchgate.net This approach allows for the controlled construction of the spiro-center, making it a valuable strategy for the synthesis of complex natural products containing the spiroketal moiety. nih.gov

Stereoselective Synthesis of Chiral this compound Analogues

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective methods for the synthesis of chiral this compound analogues is of significant importance. These methods can be broadly categorized into diastereoselective and enantioselective strategies.

Diastereoselective Control in Cyclization Reactions

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible stereoisomers. In the context of this compound analogues, this control is typically exerted during the key cyclization step that forms the spirocyclic system. The stereochemical outcome is influenced by factors such as the nature of the starting materials, the reagents used, and the reaction conditions.

One common strategy involves the use of a chiral auxiliary or a substrate with pre-existing stereocenters to direct the formation of the new spirocenter. For instance, the cyclization of a precursor containing a chiral hydroxyl group can proceed with high diastereoselectivity due to steric hindrance or directing effects.

A notable example of high diastereoselectivity in the synthesis of a spiroether is the five-step synthesis of 5-hydroxy-8-methoxy-1-oxaspiro[5.5]undeca-7,10-diene-9-one from vanillin. In this synthesis, the racemic spiroether was obtained with a diastereomeric excess of over 99% via oxidation of the corresponding phenolic derivative with lead(IV) acetate. While this example does not produce the exact this compound framework, the principles of achieving high diastereoselectivity through oxidative cyclization are directly applicable.

Starting Material Key Reagent Product Diastereomeric Excess (d.e.) Yield
Phenolic derivative from vanillinLead(IV) acetate5-hydroxy-8-methoxy-1-oxaspiro[5.5]undeca-7,10-diene-9-one>99%61%

This table illustrates the high diastereoselectivity achievable in the synthesis of a spiroether analogous to this compound.

Enantioselective Methodologies in Spiro Compound Synthesis

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is often achieved using chiral catalysts or reagents that create a chiral environment for the reaction to occur. The advent of organocatalysis has significantly advanced the enantioselective synthesis of spiro compounds. mskcc.orgrsc.org

For the synthesis of chiral this compound analogues, an organocatalytic aza-Michael addition could be a viable strategy. For example, the enantioselective synthesis of a Janus kinase inhibitor involved the aza-Michael addition of pyrazoles to an α,β-unsaturated aldehyde using a diarylprolinol silyl (B83357) ether as the catalyst, resulting in high enantiomeric excess. nih.gov This methodology could be adapted for the synthesis of nitrogen-containing analogues of this compound.

Furthermore, chiral thiourea-based catalysts have been successfully employed in asymmetric Diels-Alder reactions to construct spirocyclic oxindole-cyclohexenone conjugates with good diastereo- and enantioselectivities. researchgate.net This approach could potentially be applied to the synthesis of this compound derivatives by reacting a suitable diene with a dienophile precursor to the oxetane (B1205548) ring.

Catalyst Type Reaction Type Potential Application to this compound Analogues Reported Enantiomeric Excess (e.e.) in Analogous Systems
Diarylprolinol silyl etherAza-Michael AdditionSynthesis of aza-spiro analoguesHigh
Chiral ThioureaDiels-Alder ReactionConstruction of the spirocyclic coreGood to Excellent
Chiral Phosphoric Acid[4+3] CyclizationSynthesis of spiro-fused heterocyclic compoundsHigh

This table summarizes potential enantioselective methodologies applicable to the synthesis of this compound analogues based on successful organocatalytic strategies for other spiro compounds.

Modern and Sustainable Synthetic Methodologies

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Green Chemistry Principles in Spiro Compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like spiro compounds. mskcc.org This includes the use of safer solvents, renewable starting materials, and catalytic reactions. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are a prime example of a green synthetic strategy. mskcc.org The development of MCRs for the synthesis of spiro heterocycles can significantly reduce the number of synthetic steps, leading to higher efficiency and less waste. oaepublish.com

Microwave-Assisted and Solvent-Free Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. oaepublish.comnih.govmdpi.comfrontiersin.orgpensoft.netwjpr.net The use of microwave irradiation can be particularly beneficial for the synthesis of spiro compounds, where cyclization reactions may be slow or require harsh conditions. oaepublish.com For instance, a microwave-assisted, three-component reaction has been developed for the synthesis of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] at 80 °C. oaepublish.com

Solvent-free reactions, also known as solid-state reactions, offer significant environmental benefits by eliminating the need for potentially toxic and volatile organic solvents. nih.gov These reactions can be carried out by mixing the neat reactants, sometimes with a solid support or catalyst. nih.gov The ketalization of glycerol (B35011) with acetone (B3395972) to form solketal (B138546) has been successfully performed using an ion exchange resin in a solvent-free medium, demonstrating the feasibility of this approach for reactions relevant to the formation of spiroketal structures. frontiersin.org

Methodology Key Advantages Example Application in Spiro Synthesis Typical Reaction Time Reduction
Microwave-Assisted SynthesisFaster reaction rates, higher yields, improved selectivitySynthesis of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines]Hours to minutes
Solvent-Free ReactionsReduced waste, simplified work-up, lower environmental impactKetalization reactions for spiroketal formationVaries, often comparable to or faster than solution-phase

This table highlights the benefits of microwave-assisted and solvent-free methodologies in the synthesis of spiro compounds.

Catalytic Approaches (e.g., Organocatalysis, Heterogeneous Catalysis)

Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity using only a small amount of a catalyst that can be recycled. nih.gov

Organocatalysis , the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis, including the synthesis of spiro compounds. nih.govprinceton.eduresearchgate.netwikipedia.org As discussed in section 2.3.2, organocatalysts can provide excellent stereocontrol in the formation of chiral spirocenters.

Heterogeneous catalysis , where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling. nih.govrsc.org This is particularly important for industrial applications where cost and sustainability are major concerns. nih.gov While specific examples for this compound are scarce, heterogeneous catalysts like zeolites, metal oxides, and supported metal catalysts are widely used in various organic transformations that could be adapted for its synthesis. rsc.org For example, solid acid catalysts can be employed for cyclization and ketalization reactions.

Catalysis Type Key Features Potential Application in this compound Synthesis Examples of Catalysts
OrganocatalysisMetal-free, often mild reaction conditions, high stereoselectivityAsymmetric cyclization reactionsProline derivatives, thioureas, chiral phosphoric acids
Heterogeneous CatalysisEasy catalyst separation and recycling, suitable for continuous flow processesCyclization, ketalization, and other key bond-forming reactionsZeolites, metal oxides, supported metals

This table compares organocatalysis and heterogeneous catalysis as modern approaches for the synthesis of this compound and its derivatives.

Functional Group Interconversion Strategies on the Spirocyclic Core

The synthetic utility of this compound is significantly enhanced by the potential for a variety of functional group interconversions centered on its ketone moiety. These transformations allow for the introduction of diverse functionalities, leading to a range of derivatives with modified physical, chemical, and biological properties. Key strategies for the manipulation of the spirocyclic core include reduction of the ketone to an alcohol and oxidative cleavage to form a lactone.

One of the most fundamental transformations of the ketone group in this compound is its reduction to the corresponding secondary alcohol, 7-oxaspiro[3.5]nonan-5-ol. This conversion can be accomplished using a variety of standard reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction, potentially leading to either the syn or anti diastereomer of the alcohol, depending on the steric hindrance imposed by the spirocyclic framework.

Another significant functional group interconversion is the Baeyer-Villiger oxidation of the ketone to yield a lactone. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, expanding the ring and forming a cyclic ester. The regioselectivity of this oxidation in unsymmetrical ketones is well-established, with the migratory aptitude of the adjacent carbon atoms determining the structure of the resulting lactone. For this compound, this would likely result in the formation of an eight-membered lactone.

Below are interactive data tables summarizing potential reagents and expected products for these key functional group interconversion strategies.

Table 1: Reduction of this compound

ReagentExpected ProductReaction ConditionsNotes
Sodium borohydride (B1222165) (NaBH₄)7-Oxaspiro[3.5]nonan-5-olMethanol or Ethanol, Room TemperatureA mild and selective reagent for the reduction of ketones.
Lithium aluminum hydride (LiAlH₄)7-Oxaspiro[3.5]nonan-5-olDiethyl ether or Tetrahydrofuran, 0 °C to Room TemperatureA powerful reducing agent, capable of reducing a wide range of functional groups.
Hydrogen (H₂) with a metal catalyst (e.g., Pt, Pd, Ni)7-Oxaspiro[3.5]nonan-5-olHigh pressure and temperatureCatalytic hydrogenation is an effective method for ketone reduction.

Table 2: Baeyer-Villiger Oxidation of this compound

ReagentExpected ProductReaction ConditionsNotes
meta-Chloroperoxybenzoic acid (m-CPBA)8-Oxa-1-oxaspiro[4.5]decan-7-oneDichloromethane or Chloroform, Room TemperatureA common and effective reagent for Baeyer-Villiger oxidations.
Peroxyacetic acid (CH₃CO₃H)8-Oxa-1-oxaspiro[4.5]decan-7-oneAcetic acid, Room TemperatureAnother widely used peroxy acid for this transformation.
Hydrogen peroxide (H₂O₂) with a Lewis acid catalyst (e.g., BF₃)8-Oxa-1-oxaspiro[4.5]decan-7-oneVaries depending on the catalystOffers a "greener" alternative to peroxy acids.

These functional group interconversions open avenues for the synthesis of a diverse library of 7-oxaspiro[3.5]nonane derivatives, enabling further exploration of their chemical and biological potential. The resulting alcohols and lactones can serve as versatile intermediates for the introduction of other functional groups or for the construction of more complex molecular architectures.

Reactivity Profiles and Mechanistic Investigations of 7 Oxaspiro 3.5 Nonan 5 One

Characterization of Reaction Types

The presence of a carbonyl group and a strained oxetane (B1205548) ring in 7-Oxaspiro[3.5]nonan-5-one allows for a variety of chemical transformations. The reactivity of the ketone is typical of acyclic ketones, while the oxetane moiety introduces unique reaction pathways, often driven by the relief of ring strain.

Oxidation Reactions

While the ketone functional group in this compound is already in a relatively high oxidation state, further oxidation would require cleavage of a carbon-carbon bond. A more plausible oxidative transformation involves the Baeyer-Villiger oxidation, where a peroxy acid is used to convert the ketone into a lactone. In this reaction, the migratory aptitude of the adjacent carbon atoms would determine the regioselectivity of the oxygen insertion. The spirocyclic nature of the molecule suggests that the more substituted carbon of the cyclobutane (B1203170) ring would preferentially migrate, leading to the formation of a seven-membered lactone.

It is important to note that the oxetane ring is generally stable to many oxidizing agents. However, harsh oxidation conditions could potentially lead to degradation of the molecule.

Reduction Reactions

The carbonyl group of this compound is readily susceptible to reduction by various hydride reagents to yield the corresponding secondary alcohol, 7-oxaspiro[3.5]nonan-5-ol. The choice of reducing agent can influence the stereoselectivity of the reaction, potentially leading to either the syn or anti diastereomer.

ReagentExpected ProductNotes
Sodium borohydride (B1222165) (NaBH₄)7-Oxaspiro[3.5]nonan-5-olA mild reducing agent, typically used in alcoholic solvents.
Lithium aluminum hydride (LiAlH₄)7-Oxaspiro[3.5]nonan-5-olA powerful reducing agent, used in aprotic solvents like diethyl ether or THF.
Diisobutylaluminium hydride (DIBAL-H)7-Oxaspiro[3.5]nonan-5-olCan be used at low temperatures to achieve higher selectivity.

Attempts to use certain reducing agents like sodium borohydride or lithium aluminum hydride under various conditions have sometimes resulted in the decomposition of related oxetane-containing amides, suggesting that careful optimization of reaction conditions is necessary to avoid unwanted side reactions. chemrxiv.org

Nucleophilic Substitution Reactions

Nucleophilic attack is most likely to occur at the electrophilic carbonyl carbon of this compound. This can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide, can participate in this type of reaction.

The oxetane ring itself can undergo nucleophilic attack, particularly under acidic conditions, which activate the ether oxygen. This typically results in ring-opening of the four-membered ring.

Ring Transformations and Rearrangements

The strained four-membered oxetane ring in this compound is prone to a variety of ring transformations and rearrangements, especially in the presence of acids.

Acid-Catalyzed Ring Expansions and Contractions

Under acidic conditions, the ether oxygen of the oxetane ring can be protonated, forming an oxonium ion. This activation facilitates the cleavage of a carbon-oxygen bond, leading to a carbocationic intermediate. Subsequent rearrangement of this intermediate can result in either ring expansion or contraction. For instance, migration of one of the adjacent carbon-carbon bonds of the cyclobutane ring could lead to the formation of a larger ring system. The specific outcome of such reactions is often dependent on the stability of the carbocationic intermediates and the reaction conditions. The treatment with strong acids is a common method for initiating the ring-opening of oxetanes, which can lead to the formation of unwanted byproducts. chemrxiv.org

Photochemical Rearrangements

There is currently no available scientific literature detailing the specific photochemical rearrangements of this compound. While the photochemical behavior of ketones and spirocyclic oxetanes has been studied in a general context, the influence of the integrated spirocyclic structure of this compound on such reactions has not been experimentally determined.

General photochemical reactions of ketones, such as Norrish Type I and Type II reactions, are well-documented. Similarly, the photochemistry of oxetanes, including the Paternò-Büchi reaction and its retro-equivalent, has been investigated for various substrates. However, the interplay of these two photoactive functional groups within the rigid spiro[3.5]nonane framework is a subject that awaits investigation. Without experimental data, any discussion of potential photochemical pathways for this compound would be purely speculative.

Mechanisms of Molecular Interactions in Biological Contexts

The biological activities and molecular interactions of this compound have not been reported in the reviewed scientific literature.

Binding Interactions with Enzymes and Receptors

No studies have been published that investigate the binding of this compound to any specific enzymes or receptors. While the oxetane moiety is increasingly utilized in medicinal chemistry to enhance properties like metabolic stability and solubility, and spirocyclic systems are recognized for their conformational rigidity which can be advantageous for receptor binding, there is no data to suggest that this compound itself has been evaluated for such interactions.

Elucidation of Molecular Targets and Pathways

In the absence of any reported biological activity, there has been no elucidation of molecular targets or signaling pathways affected by this compound. Research on analogous spirocyclic compounds has revealed a range of biological activities, including the inhibition of enzymes like KRAS G12C by certain 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives. However, these findings cannot be directly extrapolated to this compound due to differences in their chemical structures.

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic and structural data specifically for the compound This compound is not publicly available. The search results yielded information for structurally similar but distinct molecules, such as different isomers (e.g., 2-Oxaspiro[3.5]nonan-7-one), substituted derivatives (e.g., 5-bromo-1-oxaspiro[3.5]nonan-2-one), or related spirocyclic systems.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this compound. Providing data from other compounds would violate the core instruction to focus solely on the specified molecule. An accurate analysis requires experimental data from the compound , which could not be located.

Advanced Spectroscopic and Structural Elucidation of 7 Oxaspiro 3.5 Nonan 5 One

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For 7-Oxaspiro[3.5]nonan-5-one, with a molecular formula of C₈H₁₂O₂, the expected molecular weight is approximately 140.18 g/mol .

In a typical ESI-MS experiment, the analyte is ionized, often by protonation to form the [M+H]⁺ ion or by adduction with other cations like sodium [M+Na]⁺. The mass-to-charge ratio (m/z) of these ions would be measured. For this compound, the protonated molecule would be expected at an m/z of approximately 141.19.

By inducing fragmentation of the parent ion, a characteristic fragmentation pattern would be generated, providing clues about the molecule's structure. For instance, the fragmentation of the spirocyclic ring system would yield specific daughter ions. However, without experimental data, the exact fragmentation pathway and resulting m/z values for this compound remain hypothetical.

Table 1: Hypothetical ESI-MS Data for this compound

IonExpected m/z
[M+H]⁺~141.19
[M+Na]⁺~163.17
Fragment IonsNot Determined

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For this compound, the key functional groups are the ketone (C=O) and the ether (C-O-C) within the spiro ring system, as well as the C-H bonds of the aliphatic rings.

The most prominent and characteristic absorption band would be due to the carbonyl (C=O) stretching of the ketone, which typically appears in the region of 1700-1725 cm⁻¹. The exact position would be influenced by the ring strain of the six-membered ring. The ether C-O-C stretching vibrations would be expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the sp³ hybridized carbons would appear just below 3000 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Ketone (C=O)Stretch1700 - 1725
Ether (C-O-C)Stretch1000 - 1300
Alkane (C-H)Stretch2850 - 2960

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure

For a successful X-ray crystallographic analysis, a suitable single crystal of the compound is required. The analysis would yield detailed crystallographic data, including the crystal system, space group, and unit cell dimensions. This information provides an exact model of how the molecules are arranged in the crystal lattice. As no published crystal structure for this compound is available, no specific crystallographic data can be presented.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemNot Determined
Space GroupNot Determined
Unit Cell DimensionsNot Determined
Bond Lengths (Å)Not Determined
Bond Angles (°)Not Determined

Other Characterization Techniques (e.g., HPLC for Purity Assessment)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. For a synthesized sample of this compound, HPLC would be crucial for assessing its purity.

In an HPLC analysis, the compound would be passed through a column with a stationary phase, and its retention time would be measured. A pure sample would ideally show a single, sharp peak. The presence of multiple peaks would indicate impurities. By using a suitable detector, such as a UV detector (if the compound has a chromophore) or a mass spectrometer (LC-MS), the identity of the main peak and any impurities could be confirmed. The choice of the stationary phase (e.g., C18) and the mobile phase (a mixture of solvents like acetonitrile and water) would need to be optimized for the specific compound. Without experimental work, the specific HPLC method parameters and the resulting chromatogram for this compound cannot be provided.

Computational Chemistry and Theoretical Investigations of 7 Oxaspiro 3.5 Nonan 5 One

Molecular Modeling for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry and materials science to understand how the chemical structure of a compound influences its biological activity or physical properties. These studies often employ molecular modeling to build a predictive framework.

Prediction of Binding Affinity and Target Interactions

Molecular docking and other computational methods are used to predict how a ligand (in this case, 7-Oxaspiro[3.5]nonan-5-one) might bind to a biological target, such as a protein or enzyme. This involves calculating the binding energy and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) to estimate the binding affinity.

Despite the importance of such predictions, there are no specific published studies detailing the predicted binding affinity or target interactions for this compound. Research in this area would first require the identification of a relevant biological target for this compound.

Rational Design of Derivatives with Enhanced Properties

Based on initial SAR data, computational chemists can rationally design new derivatives of a lead compound to enhance desired properties, such as increased efficacy, better selectivity, or improved metabolic stability. This process involves in silico modification of the molecular structure and re-evaluation of its properties.

As there is no foundational research on the biological activities or properties of this compound, no studies on the rational design of its derivatives have been published.

Conformational Analysis and Rigidity Assessment

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. This is particularly important for spirocyclic compounds, as the fused ring system can introduce significant conformational constraints and rigidity.

A comprehensive conformational analysis of this compound has not been reported in the scientific literature. Such a study would typically involve computational methods like molecular mechanics or quantum mechanics to explore the potential energy surface and identify low-energy conformers, providing insight into the molecule's flexibility and preferred shape.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules.

Theoretical Prediction of Spectroscopic Parameters

Quantum chemistry software can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, or Infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

There are no published theoretical predictions of the spectroscopic parameters for this compound. A hypothetical table of predicted vs. experimental values is therefore not possible.

Hypothetical Data Table for Predicted Spectroscopic Parameters (Illustrative Only)

ParameterPredicted ValueExperimental Value
¹H NMR Shift (ppm)Data not availableData not available
¹³C NMR Shift (ppm)Data not availableData not available
IR Frequency (cm⁻¹)Data not availableData not available

Note: This table is for illustrative purposes only, as no actual data for this compound has been found.

TDDFT-ECD Calculations for Chiral Systems

For chiral molecules, Time-Dependent Density Functional Theory (TDDFT) is a powerful method for calculating the Electronic Circular Dichroism (ECD) spectrum. By comparing the calculated ECD spectrum with the experimental one, the absolute configuration of a chiral center can be determined.

Since this compound is achiral (it does not have a non-superimposable mirror image), TDDFT-ECD calculations are not applicable for determining its stereochemistry.

Adherence to Strict Outline and Lack of Publicly Available Data Precludes Article Generation

A comprehensive search for computational chemistry and theoretical investigations into the chemical compound This compound has revealed a significant lack of publicly available research data required to generate the requested scientific article. The user's strict outline, focusing on "Electronic Structure and Reactivity Predictions" and "Bioisosteric Replacement Studies using Computational Methods," necessitates detailed research findings and data tables that are not present in the current scientific literature accessible through targeted searches.

Initial and subsequent in-depth searches for computational studies on this compound, as well as its close structural analogs, failed to yield any specific papers detailing calculations of its electronic structure, such as electrostatic potential or charge distribution. Similarly, no theoretical investigations or computational data could be found regarding its use or evaluation in bioisosteric replacement studies.

While general concepts of computational chemistry, electronic structure analysis, and bioisosteric replacement are well-documented, the application of these principles to the specific molecule of this compound has not been reported in the accessible scientific domain. The generation of a "thorough, informative, and scientifically accurate" article, as per the user's instructions, is contingent on the availability of such specific data. Any attempt to create the content for the specified sections would be speculative and would not meet the required standard of scientific accuracy.

Therefore, due to the absence of the necessary foundational research and data, it is not possible to fulfill the user's request to generate an article on the computational chemistry of this compound that adheres to the provided, highly specific outline.

Exploration of 7 Oxaspiro 3.5 Nonan 5 One Derivatives and Analogues

Structurally Related Oxaspiro[3.5]nonane Compounds

The oxaspiro[3.5]nonane framework can be chemically modified to introduce various functional groups, leading to derivatives with tailored properties. These modifications often target specific positions on the spirocycle to enhance biological activity, improve pharmacokinetic profiles, or serve as handles for further synthetic transformations.

The introduction of a hydroxyl group, particularly at the 1-position of the oxaspiro[3.5]nonane ring system, creates functionalized oxaspiro[3.5]nonan-1-ols. These alcohols are versatile intermediates in organic synthesis. For instance, in the synthesis of related heterocyclic spiro compounds like 7-oxa-2-azaspiro[3.5]nonanes, alcohol derivatives are key precursors. The synthesis of tert-butyl-1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate demonstrates a common strategy where a protected amino acid derivative is reduced to the corresponding alcohol. univ.kiev.ua This transformation highlights the chemical accessibility of such functionalized spirocycles, which can be prepared in multigram quantities. univ.kiev.ua

Compound NameStructureKey Features
tert-butyl-1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylateA BOC-protected amino alcohol derivative of the oxa-azaspiro[3.5]nonane core. Serves as a synthetic intermediate. univ.kiev.ua
(2-methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl)methanolA methylated amino alcohol derivative, synthesized via reduction. univ.kiev.ua

Carboxylic acid derivatives of the oxaspiro[3.5]nonane skeleton are significant building blocks, particularly in the field of drug design. The related 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been explored as a bioisostere for pipecolic acid, a fragment found in various bioactive molecules. univ.kiev.uaresearchgate.netuniv.kiev.ua Bioisosteric replacement is a strategy used to improve the pharmacological properties of a compound, such as metabolic stability, by substituting a part of the molecule with a structurally similar group. univ.kiev.ua The synthesis of these carboxylic acid derivatives allows for the creation of novel compounds with potential applications in drug discovery, and the synthetic approaches are often scalable, facilitating their broader use. univ.kiev.uaresearchgate.net

The incorporation of an amide functional group into the 7-oxaspiro[3.5]nonane structure gives rise to a class of compounds with significant potential in medicinal chemistry. Amide bonds are prevalent in pharmaceuticals and play a crucial role in molecular recognition and binding to biological targets. An example of this class is N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-2-carboxamide. appchemical.com The synthesis of such molecules combines the unique three-dimensional shape of the spirocycle with the hydrogen bonding capabilities of the amide group. In related azaspiro[3.5]nonane scaffolds, amide derivatives have been identified as potent inhibitors of enzymes like fatty acid amide hydrolase (FAAH), demonstrating the utility of this structural motif in developing therapeutic agents. nih.gov

Compound ExampleCAS NumberMolecular FormulaMolecular Weight
N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-2-carboxamide2320860-20-4C14H18N2O2246.30

Spiro[3.5]nonenyl Meroterpenoid Lactones

Nature also provides examples of complex molecules built upon the spiro[3.5]nonane framework. A notable example is the family of cryptolaevilactones, which are spiro[3.5]nonenyl meroterpenoid lactones isolated from the leaves and twigs of Cryptocarya laevigata. nih.govnih.gov These compounds are hybrids of monoterpenes and polyketides and feature a unique spiro[3.5]nonenyl moiety. nih.govnih.govacs.org

Recent studies have led to the isolation and characterization of new members of this family, namely cryptolaevilactones G-L. nih.govnih.gov These molecules are δ-lactone derivatives and possess a complex and rigid three-dimensional structure. nih.govacs.org The biosynthesis of their characteristic spiro[3.5]nonene moiety is thought to proceed through a hetero [2 + 2] cycloaddition reaction between a monoterpene and a polyketide δ-lactone containing a double bond. nih.gov These natural products showcase the diverse biological activities associated with lactones, including antitumor and antimalarial effects, highlighting the therapeutic potential of spirocyclic scaffolds. nih.gov

Compound NameKey Structural FeatureSource
Cryptolaevilactones G-LMonoterpene-polyketide hybrids with a spiro[3.5]nonenyl moietyCryptocarya laevigata nih.govnih.gov
Cryptolaevilactone MA linear δ-lactone derivative found alongside the spirocyclic compoundsCryptocarya laevigata nih.govacs.org

Comparison with Other Spirocyclic Ketones and Heterocycles

The structural and functional properties of 7-oxaspiro[3.5]nonan-5-one and its derivatives can be better understood by comparing them to the broader class of spirocyclic compounds. This comparison reveals common principles in their design and application, particularly in the context of drug discovery.

Spiro compounds are defined by their unique structure where at least two molecular rings are joined by a single common atom. chemdiv.com This arrangement contrasts with fused rings (sharing two adjacent atoms) or bridged rings (sharing two non-adjacent atoms) and results in new three-dimensional shapes. chemdiv.com The spirocyclic core imparts a high degree of structural rigidity and a well-defined three-dimensional orientation of substituents. This is a highly desirable feature in drug design, as it can lead to enhanced binding affinity and improved selectivity for specific biological targets. chemdiv.com

The concept of "chemical space" refers to the vast, multidimensional domain that encompasses all possible small organic molecules. cam.ac.uknih.gov The structural diversity of a compound library is directly related to the volume of chemical space it occupies. cam.ac.uk Due to their inherent three-dimensionality and structural complexity, spirocyclic compounds populate areas of chemical space that are distinct from those occupied by more traditional, "flat" aromatic compounds. chemdiv.comacs.org This exploration of novel chemical space is a critical aspect of modern drug discovery, as it increases the probability of identifying novel drug candidates with unique mechanisms of action. chemdiv.comacs.org The focus on sp3-rich, three-dimensional structures like spirocycles is often referred to as an "escape from flatland," a strategy aimed at improving the clinical success rates of drug candidates. univ.kiev.ua

Influence of Ring Size and Heteroatom Position on Properties

The physicochemical and pharmacological properties of spirocyclic compounds are intricately linked to their three-dimensional architecture. Modifications to the ring size or the substitution of carbon atoms with heteroatoms in analogues of this compound can induce significant changes in parameters such as steric hindrance, bond angles, conformational flexibility, polarity, and hydrogen bonding capacity.

Influence of Ring Size:

Expanding the ring size from a spiro[3.5]nonane framework to a spiro[5.5]undecane system results in a molecule with a larger surface area, increased molecular weight, and greater conformational flexibility. While both parent scaffolds are lipophilic, the larger undecane (B72203) system has a slightly higher calculated lipophilicity (XLogP3). This increase in size and flexibility can directly impact how the molecule interacts with biological targets, potentially altering binding affinity and selectivity. The rigid structure of spiro compounds is considered a valuable feature in drug design, and altering ring size allows for fine-tuning of this rigidity and the spatial orientation of functional groups. chemenu.com

Interactive Data Table: Comparison of Parent Spirocycle Properties

PropertySpiro[3.5]nonaneSpiro[5.5]undecane
Molecular Formula C₉H₁₆C₁₁H₂₀
Molecular Weight 124.22 g/mol 152.28 g/mol
XLogP3 4.25.3
Topological Polar Surface Area 0 Ų0 Ų
Reference nih.gov chemeo.comnist.gov

Influence of Heteroatom Position:

Synthesis and Properties of Chiral Derivatives

The spiro atom in this compound can be a stereogenic center, meaning the compound can exist as a pair of non-superimposable mirror images, or enantiomers. The development of methods for the enantioselective synthesis of spirocycles is a significant area of modern organic chemistry, driven by the distinct biological activities often exhibited by different enantiomers of a chiral drug. rsc.orgresearchgate.net

Synthesis of Chiral Derivatives:

The asymmetric synthesis of chiral spirocycles, including derivatives of this compound, has been advanced significantly with the advent of organocatalysis. rsc.orgresearchgate.net General strategies to achieve enantioselectivity include:

Organocatalysis: Chiral amines, phosphoric acids, or N-heterocyclic carbenes can catalyze intramolecular reactions, such as Michael additions or aldol (B89426) cyclizations, to form the spirocyclic core with high enantiomeric excess (ee).

Metal Catalysis: Transition metal complexes featuring chiral ligands can be employed to control the stereochemical outcome of cyclization reactions.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the precursor molecule to direct the stereoselective formation of the spiro center, after which the auxiliary is cleaved.

Chiral Pool Synthesis: Starting from a readily available enantiopure natural product, a synthetic sequence can be designed to construct the chiral spirocyclic target.

Properties of Chiral Derivatives:

The primary distinguishing property of enantiomers is their interaction with plane-polarized light. One enantiomer will rotate the plane of light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it by an equal magnitude in the counter-clockwise direction (levorotatory, (-)). This property is quantified as the specific rotation. While enantiomers have identical physical properties such as melting point and solubility in achiral solvents, their biological properties, including receptor binding affinity, metabolic pathways, and toxicity, can differ dramatically. The characterization of a chiral spiroketone would involve determining its enantiomeric purity and its specific optical rotation.

Interactive Data Table: Illustrative Properties of a Chiral Derivative

PropertyValueDescription
Enantiomeric Excess (ee) >99%A measure of the purity of one enantiomer over the other.
Specific Rotation ([\α]D) -25.7° (c 1.0, CHCl₃)The angle of rotation of plane-polarized light by a solution of the compound at a specific concentration and solvent.
Chirality (R) or (S)The absolute configuration of the stereocenter, determined by methods such as X-ray crystallography or comparison to known standards.

Note: The values in this table are illustrative for a representative chiral spiroketone and are intended to show the types of properties that are characterized.


Advanced Research Applications of 7 Oxaspiro 3.5 Nonan 5 One and Analogues

Role in Complex Molecule Synthesis

The inherent ring strain and distinct three-dimensional architecture of 7-Oxaspiro[3.5]nonan-5-one and its derivatives make them versatile building blocks for the construction of intricate molecular frameworks. Their utility spans the synthesis of natural products, the generation of pharmaceutically relevant scaffolds, and as key intermediates in multi-component reactions.

Building Blocks for Natural Product Synthesis

While the direct incorporation of the this compound core into the total synthesis of complex natural products is an emerging area of research, its potential is highlighted by the broader use of spirocyclic systems in natural product synthesis. The rigid, well-defined stereochemistry of spirocycles provides a powerful tool for controlling the three-dimensional arrangement of substituents in a target molecule. Synthetic strategies often leverage the spirocyclic core to introduce chirality and conformational rigidity, which are crucial for biological activity. The reactivity of the ketone and the potential for selective opening of the oxetane (B1205548) ring offer multiple avenues for elaboration into more complex structures. Although specific examples detailing the use of this compound in the total synthesis of a named natural product are not yet prevalent in publicly available literature, the principles of spirocycle-based synthesis suggest its future applicability in this field.

Precursors for Pharmaceutically Relevant Scaffolds

The this compound framework serves as a valuable precursor for the synthesis of diverse and pharmaceutically relevant scaffolds. The ability to functionalize both the cyclohexanone (B45756) and oxetane rings allows for the generation of a wide array of derivatives with distinct pharmacological properties.

A notable analogue, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, has been explored as a bioisostere for piperidine (B6355638), a common motif in many drug molecules. This strategic replacement can lead to improved physicochemical and pharmacological properties. For instance, the incorporation of this spirocyclic amino acid into the structure of the local anesthetic Bupivacaine resulted in an analogue with enhanced activity and a longer duration of action. This highlights the potential of oxaspiro[3.5]nonane systems to generate novel scaffolds with improved therapeutic profiles.

The inherent three-dimensionality of spirocyclic scaffolds like this compound is a key advantage in modern drug design, which seeks to move away from flat, two-dimensional molecules. This "escape from flatland" can lead to compounds with improved target selectivity, metabolic stability, and solubility.

Table 1: Examples of Pharmaceutically Relevant Scaffolds Derived from Oxaspiro[3.5]nonane Analogues

AnalogueApplicationPotential Therapeutic Area
7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acidPiperidine BioisostereAnesthetics, various CNS disorders
7-azaspiro[3.5]nonane derivativesGPR119 AgonistsDiabetes

Intermediates in Multi-Component Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy in drug discovery. While specific examples of this compound participating as a key intermediate in named MCRs are not extensively documented, the reactivity of its constituent functional groups—the ketone and the strained oxetane—suggests its potential in this area.

Cyclobutanones, the carbocyclic analogues of the ketone portion of this compound, have been utilized in isonitrile-based multicomponent reactions such as the Ugi and Passerini reactions. These reactions are powerful tools for the rapid synthesis of diverse libraries of compounds for biological screening. The presence of the oxetane ring in this compound could introduce novel reaction pathways and lead to the formation of unique spirocyclic products with potential biological activity. The development of MCRs involving this oxaspirocycle is an active area of research with the potential to unlock new chemical space for drug discovery.

Contributions to Medicinal Chemistry Research

The unique structural and physicochemical properties of this compound and its analogues make them attractive scaffolds for the design of novel therapeutic agents. Their application in medicinal chemistry ranges from the design of specific enzyme and receptor ligands to their use in structure-activity relationship studies to optimize biological activity.

Design of Ligands for Enzyme and Receptor Modulation

The rigid, three-dimensional structure of the this compound core provides a well-defined platform for the precise spatial arrangement of functional groups, which is critical for effective binding to biological targets such as enzymes and receptors. By modifying the substituents on the spirocyclic framework, medicinal chemists can design ligands with high affinity and selectivity for a specific target.

Research on analogues such as 7-azaspiro[3.5]nonane derivatives has demonstrated the potential of this scaffold in designing potent and selective receptor modulators. In one study, a series of 7-azaspiro[3.5]nonane derivatives were designed and synthesized as agonists for G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes. The spirocyclic core was instrumental in orienting the key pharmacophoric groups for optimal interaction with the receptor, leading to the identification of potent agonists with favorable pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies for Bioactivity

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. The modular nature of the this compound scaffold, with distinct points for chemical modification, makes it an excellent template for systematic SAR exploration.

In the development of the aforementioned 7-azaspiro[3.5]nonane GPR119 agonists, a detailed SAR study was conducted. nih.gov Researchers systematically varied the substituents on the piperidine nitrogen and the aryl group of the spirocyclic scaffold. This led to the identification of key structural features required for potent GPR119 agonism. For example, the study revealed that specific substitutions on the aryl ring significantly impacted the compound's potency and pharmacokinetic profile. This systematic approach allowed for the optimization of the lead compound, resulting in a potent GPR119 agonist with a desirable in vivo efficacy in animal models of diabetes. nih.gov

Table 2: SAR Findings for 7-Azaspiro[3.5]nonane GPR119 Agonists nih.gov

R² Group (Piperidine N-capping)R³ Group (Aryl)GPR119 Agonist Potency
Varied alkyl and acyl groupsSubstituted phenyl ringsPotency was highly dependent on the nature and position of substituents on both R² and R³ groups.

This example with a close analogue underscores the value of the spiro[3.5]nonane framework in facilitating detailed SAR studies, which are essential for the rational design and optimization of new drug candidates.

Exploration as Biochemical Probes

The strained four-membered oxetane ring in spirocyclic compounds can be leveraged in the design of biochemical probes. Specifically, spiro-substituted dioxetanes have been developed as chemiluminescent probes for tracking biological processes. The mechanism of these probes involves an electron transfer from a phenoxide to the dioxetane, leading to the cleavage of both O-O and C-C bonds. This process generates an excited benzoate (B1203000) that emits visible light, allowing for the detection and quantification of enzymatic activity.

A notable example is the use of a spiro-cyclobutyl substituted phenoxy-1,2-dioxetane, which demonstrated a significant acceleration in chemiexcitation. This resulted in an exponential increase in both detection time and sensitivity in cellular assays for the enzyme β-galactosidase, being 125-fold more sensitive than the benchmark adamantyl-substituted probe. The incorporation of a spirocyclic moiety is a key design element that enhances the performance of these probes. While this compound itself has not been reported as a biochemical probe, its spiro-oxetane framework suggests a potential starting point for the development of novel probes with tailored properties.

Probe TypeSpirocyclic MoietyTarget Analyte/EnzymeDetection PrincipleReference
Chemiluminescent ProbeSpiro-cyclobutylβ-galactosidaseSpirostrain-accelerated chemiexcitation
Chemiluminescent ProbeAdamantyl (spirocyclic)General benchmarkChemiluminescence

Potential in Anti-inflammatory and Anticancer Research (Mechanism-Based, Non-Clinical)

Spiro compounds, as a class, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory and anticancer potential. The rigid, three-dimensional structure of spirocycles can lead to enhanced binding affinity and selectivity for biological targets.

In the realm of anti-inflammatory research, spiro thiochromene–oxindole derivatives have been synthesized and evaluated. Certain compounds in this class exhibited significant in vitro anti-inflammatory activity by inhibiting heat-induced Bovine Serum Albumin (BSA) denaturation. For instance, compounds 4e, 4k, and 4h from one study showed high efficacy, with IC50 values of 127.477 ± 2.285, 190.738 ± 3.561, and 285.806 ± 8.894 μg mL−1, respectively. In silico studies suggested that these compounds bind to the cyclooxygenase-2 (COX-2) protein, a key target in inflammation.

The anticancer potential of spiro compounds is also an active area of investigation. Various spiro frameworks, such as spirooxindoles and spiroisoxazoles, have been explored for their cytotoxic effects against different cancer cell lines. For example, a series of newly synthesized spiro compounds were screened for their in vitro antiproliferative activities against human colon carcinoma (HCT116), prostate carcinoma (PC3), promyelocytic leukemia (HL60), and astrocytoma (SNB19) cell lines. One particular spiro compound, 1c, demonstrated notable inhibitory activity against all four cell lines, with IC50 values of 52.81 µM for HCT116, 74.40 µM for PC3, 101 µM for SNB19, and 49.72 µM for HL60. Although the specific mechanisms of action are often complex and require further elucidation, the unique structural features of spiro compounds make them promising candidates for the development of novel therapeutic agents. The oxetane ring, a component of this compound, is also found in the potent anticancer drug paclitaxel (B517696) and its derivatives, further highlighting the relevance of this structural motif in oncology.

Compound ClassSpecific Example(s)Biological ActivityMechanism of Action (Putative)Reference
Spiro thiochromene–oxindoles4e, 4k, 4hAnti-inflammatoryInhibition of BSA denaturation, binding to COX-2
Spiro compounds1cAnticancer (antiproliferative)Inhibition of cancer cell line growth
Oxetane-containing natural productsPaclitaxelAnticancerMicrotubule stabilization

Applications in Materials Science

The structural features of this compound also suggest potential applications in the field of materials science, particularly in the development of novel polymers and coatings.

Development of Novel Polymeric Materials and Coatings

Expanding monomers are a unique class of compounds that increase in volume upon polymerization, which is in contrast to conventional monomers that shrink. This property is highly desirable in applications where stress and cracking are concerns, such as in coatings and dental fillings. Spiro ortho esters (SOE) and spiro ortho carbonates are two classes of expanding monomers that have been studied for these applications. Coatings formulated with spiro ortho esters have been reported to exhibit excellent flexibility and resistance to cracking upon aging.

While this compound is not a spiro ortho ester, the presence of the strained oxetane ring suggests the potential for ring-opening polymerization. Cationic photopolymerization of oxetane-based formulations has been utilized to create transparent anti-smudge coatings. These coatings have demonstrated good flexibility, adhesion, hydrophobicity, and anti-stain properties. The polymerization of oxetanes can lead to polymers with unique properties, and the spirocyclic nature of this compound could introduce interesting conformational and material properties into the resulting polymers.

Monomer TypePolymerization MechanismKey Properties of Resulting MaterialPotential ApplicationReference
Spiro Ortho Esters (SOE)Cationic Ring-OpeningVolume expansion upon polymerization, flexibility, crack resistanceCoatings
OxetanesCationic PhotopolymerizationTransparency, flexibility, adhesion, hydrophobicity, anti-stainAnti-smudge coatings

Other Material Science Applications

The rigid and three-dimensional nature of spirocyclic compounds can be exploited in the design of materials with specific structural and physical properties. The incorporation of spiro centers into polymer backbones can influence chain packing, glass transition temperature, and mechanical properties. While specific applications of this compound in this area have not been reported, the broader class of spiro-containing materials continues to be an area of active research.

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